![molecular formula C28H27O4P B14618673 [1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate CAS No. 59869-29-3](/img/structure/B14618673.png)
[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate: is an organophosphate compound characterized by its unique structure, which includes a biphenyl group and two dimethylphenyl groups attached to a phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate typically involves the reaction of [1,1’-Biphenyl]-4-ol with 2,5-dimethylphenyl phosphorodichloridate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorodichloridate. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the phosphate moiety, converting it to a phosphite or phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or methanol can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phosphites and phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphoramide and phosphonate derivatives.
Medicine: Research is ongoing into its potential use as a prodrug, where the compound can be metabolized into active pharmaceutical agents.
Industry: The compound is used in the production of flame retardants and plasticizers due to its stability and resistance to thermal degradation.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of phosphatases, leading to competitive inhibition. This interaction can disrupt normal cellular processes, making it a useful tool in biochemical research.
Comparison with Similar Compounds
Triphenyl phosphate: Another organophosphate with similar applications but different structural properties.
Bis(2-ethylhexyl) phosphate: Used as a plasticizer with different physical properties.
Dimethyl phenyl phosphate: A simpler analog with fewer phenyl groups.
Uniqueness:
Structural Complexity: The presence of both biphenyl and dimethylphenyl groups provides unique steric and electronic properties.
Versatility: Its ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis.
Stability: The compound’s stability under thermal and oxidative conditions makes it suitable for industrial applications.
Properties
CAS No. |
59869-29-3 |
|---|---|
Molecular Formula |
C28H27O4P |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
bis(2,5-dimethylphenyl) (4-phenylphenyl) phosphate |
InChI |
InChI=1S/C28H27O4P/c1-20-10-12-22(3)27(18-20)31-33(29,32-28-19-21(2)11-13-23(28)4)30-26-16-14-25(15-17-26)24-8-6-5-7-9-24/h5-19H,1-4H3 |
InChI Key |
PVJLGZUUBMHCSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=CC=C(C=C2)C3=CC=CC=C3)OC4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)
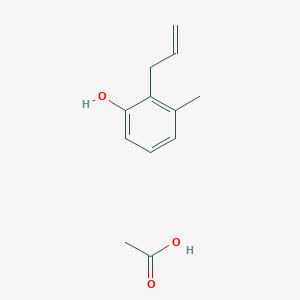
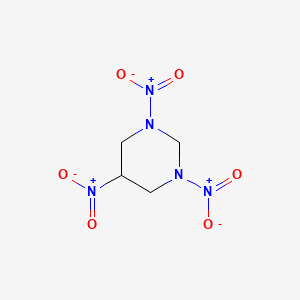
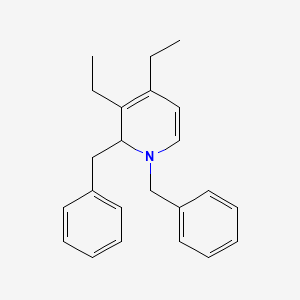
![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)
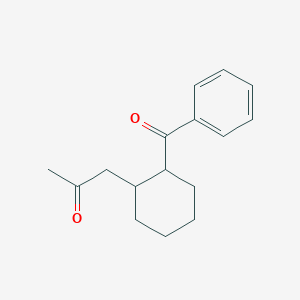

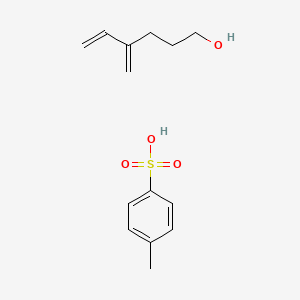

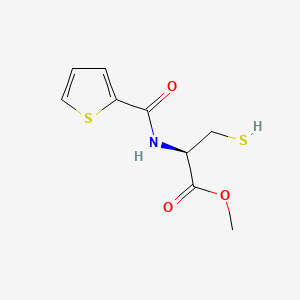
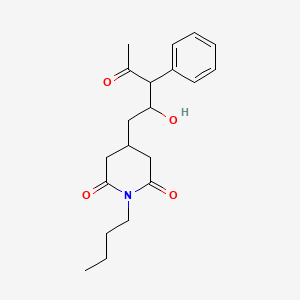
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)

![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)
